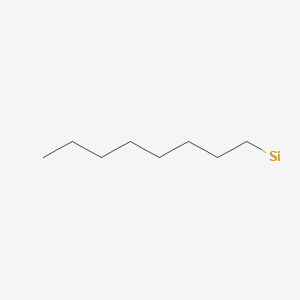

Octylsilane

Beschreibung

Structure

2D Structure

Eigenschaften

InChI |

InChI=1S/C8H17Si/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBKQPVRPCGRAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883600 | |

| Record name | Silane, octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871-92-1 | |

| Record name | Octylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Octylsilane

For Researchers, Scientists, and Drug Development Professionals

Octylsilane and its derivatives are key organosilicon compounds utilized in a broad range of applications, from creating hydrophobic surfaces in materials science to the functionalization of nanoparticles in advanced drug delivery systems. Their utility is fundamentally governed by the chemistry of the silane headgroup and the long alkyl chain. This technical guide provides a comprehensive overview of the chemical properties of this compound, with a focus on its reactivity, surface modification capabilities, and the implications for biological applications.

Core Chemical Properties and Reactivity

The foundational chemical reactivity of this compound precursors, such as octyltrichlorosilane (C8H17Cl3Si) or octyltriethoxysilane (C8H17Si(OC2H5)3), revolves around the hydrolysis of the labile groups attached to the silicon atom, followed by a condensation reaction. This two-step process is the cornerstone of their application in forming stable, covalently bound surface modifications.

Hydrolysis

The initial and critical step is the hydrolysis of the chloro- or alkoxy- groups by water. This reaction can be catalyzed by either acidic or alkaline conditions and results in the formation of a reactive silanol intermediate (Si-OH). The rate of hydrolysis is slowest at a neutral pH of 7.[1] For octyltrichlorosilane, the reaction proceeds as follows:

C₈H₁₇SiCl₃ + 3H₂O → C₈H₁₇Si(OH)₃ + 3HCl

For octyltriethoxysilane, the reaction is:

C₈H₁₇Si(OC₂H₅)₃ + 3H₂O → C₈H₁₇Si(OH)₃ + 3C₂H₅OH

The presence of water is crucial, and it can be introduced intentionally or be present as trace amounts in the solvent or adsorbed on the substrate surface.

Condensation

The newly formed reactive silanol groups can then undergo condensation in two ways:

-

Intermolecular Condensation: Silanol groups on adjacent this compound molecules react to form a polysiloxane network (Si-O-Si).

-

Surface Reaction: The silanol groups react with hydroxyl (-OH) groups present on a substrate surface (e.g., silica, glass, or metal oxides) to form a stable, covalent Si-O-Substrate bond.

This condensation reaction is responsible for the formation of robust, self-assembled monolayers (SAMs) on various substrates.[2]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its common precursors.

| Property | Value | Reference |

| Molecular Formula | C₈H₂₀Si | [3] |

| Molecular Weight | 144.33 g/mol | [3] |

| Density | 0.746 g/cm³ | [4] |

| Boiling Point | 158.0 ± 9.0 °C at 760 mmHg | [4] |

| Melting Point | < 0 °C | [4] |

| Flash Point | 49.3 ± 18.7 °C | [4] |

| Refractive Index | 1.425 | [4] |

| Vapor Pressure | 3.5 ± 0.3 mmHg at 25°C | [4] |

Table 1: Physical Properties of this compound.

| Precursor | Water Contact Angle (Advancing) on Silicon | Monolayer Thickness (Ellipsometry) | Reference |

| This compound | ~103° | ~1.2 nm | [5][6] |

| Octadecylsilane (for comparison) | ~110° | ~2.5 nm | [5] |

Table 2: Properties of Self-Assembled Monolayers (SAMs) from Alkylsilanes.

Spectroscopic Data

The structural characterization of this compound and its derivatives is typically performed using a combination of spectroscopic techniques.

| Technique | Key Features and Predicted Chemical Shifts (δ, ppm) or Wavenumbers (cm⁻¹) |

| ¹H NMR | Signals corresponding to the protons of the octyl chain (typically in the range of 0.8-1.5 ppm) and, if present, protons on the silicon atom (Si-H) which appear further downfield. |

| ¹³C NMR | Resonances for the eight carbon atoms of the octyl group. For octyltriethoxysilane, characteristic peaks for the ethoxy groups would also be present. |

| FTIR | Characteristic vibrational bands include C-H stretching (around 2850-2960 cm⁻¹), Si-C stretching, and for derivatives, Si-O-C stretching (for alkoxysilanes) or Si-Cl stretching (for chlorosilanes). The presence of Si-OH groups after hydrolysis can be observed around 3200-3700 cm⁻¹ (broad) and 850-950 cm⁻¹. |

| Mass Spec | The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the loss of alkyl fragments. |

Table 3: Summary of Spectroscopic Data for this compound and its Derivatives.

Experimental Protocols

Protocol 1: Formation of an this compound Self-Assembled Monolayer (SAM) on a Silicon Substrate

This protocol outlines a general procedure for creating a hydrophobic surface on a silicon wafer using an this compound precursor.

Materials:

-

Silicon wafers

-

Octyltrichlorosilane or Octyltriethoxysilane

-

Anhydrous toluene or hexane

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

-

Deionized water

-

Ethanol

-

Nitrogen gas

Methodology:

-

Substrate Cleaning and Hydroxylation:

-

Cut silicon wafers to the desired size.

-

Immerse the wafers in Piranha solution for 30-60 minutes to clean and hydroxylate the surface. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the wafers thoroughly with deionized water.

-

Dry the wafers under a stream of nitrogen gas.

-

-

Silanization Solution Preparation:

-

In a clean, dry glass container inside a glovebox or under an inert atmosphere, prepare a dilute solution (e.g., 1-5 mM) of the this compound precursor in an anhydrous solvent like toluene or hexane.

-

-

SAM Formation:

-

Immerse the clean, dry, hydroxylated silicon wafers in the silanization solution.

-

Allow the reaction to proceed for a period ranging from 30 minutes to several hours. The reaction time can be optimized based on the desired monolayer quality.

-

-

Rinsing and Curing:

-

Remove the substrates from the silanization solution.

-

Rinse the coated wafers thoroughly with the pure anhydrous solvent to remove any non-covalently bonded molecules.

-

Follow with a rinse in ethanol.

-

Dry the substrates with a stream of nitrogen gas.

-

Optionally, the coated substrates can be cured by heating in an oven (e.g., at 110-120 °C for 10-15 minutes) to promote further cross-linking within the monolayer.

-

Protocol 2: Analysis of Hydrolysis and Condensation by FTIR Spectroscopy

This protocol describes a method to monitor the chemical changes during the hydrolysis and condensation of an octyltriethoxysilane.

Materials:

-

Octyltriethoxysilane

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl) or Ammonia (NH₃) as a catalyst

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a solution of octyltriethoxysilane in ethanol.

-

In a separate container, prepare an aqueous solution with the desired pH by adding a small amount of HCl or NH₃ to deionized water.

-

-

Initiation of Reaction and Data Acquisition:

-

Record a background spectrum on the clean ATR crystal.

-

Place a small amount of the initial octyltriethoxysilane/ethanol solution on the ATR crystal and record the initial spectrum.

-

Add the aqueous catalyst solution to the silane solution to initiate hydrolysis and immediately begin collecting spectra at regular time intervals.

-

-

Data Analysis:

-

Monitor the disappearance of the Si-O-C stretching bands (around 1080-1100 cm⁻¹) which indicates the hydrolysis of the ethoxy groups.

-

Observe the appearance and growth of a broad O-H stretching band (around 3200-3700 cm⁻¹) and Si-OH bands (around 850-950 cm⁻¹), confirming the formation of silanol groups.

-

The subsequent formation of Si-O-Si bonds due to condensation can be monitored by the appearance of a broad peak around 1000-1100 cm⁻¹.

-

Implications for Drug Development

The ability of this compound to form stable, hydrophobic monolayers has significant implications for drug development, particularly in the areas of drug delivery and biocompatibility of medical devices.

Biocompatibility and Surface Interactions

The surface chemistry of an implanted medical device or a drug delivery vehicle plays a critical role in its interaction with biological systems. This compound-modified surfaces, due to their hydrophobicity, can influence protein adsorption and subsequent cellular responses. Research has shown that alkylsilane-modified surfaces can inhibit the adhesion of human macrophages and the formation of foreign body giant cells, which are key events in the foreign body response to implanted materials.[7] This suggests that tuning the surface properties with this compound could be a strategy to improve the biocompatibility of medical implants.

Drug Delivery Systems

Silica nanoparticles, functionalized with various organosilanes, are being extensively explored as drug delivery systems.[8][9] The octyl groups can be used to create a hydrophobic environment within the pores of mesoporous silica nanoparticles, which can be advantageous for loading and controlling the release of hydrophobic drugs. Furthermore, the silane chemistry allows for the covalent attachment of targeting ligands or other functional molecules to the surface of these nanoparticles, enabling the development of sophisticated and targeted drug delivery platforms.

Visualizations

Caption: Reaction pathway for this compound surface modification.

Caption: Experimental workflow for SAM formation.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C8H20Si | CID 70101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Protonation, Hydrolysis, and Condensation of Mono- and Trifunctional Silanes at the Air/Water Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Alkylsilane-modified surfaces: inhibition of human macrophage adhesion and foreign body giant cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioinspired silica as drug delivery systems and their biocompatibility - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 9. Biocompatibility, Biodistribution, and Drug-Delivery Efficiency of Mesoporous Silica Nanoparticles for Cancer Therapy in Animals - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Reaction Mechanism of Octylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to octylsilane, a key intermediate in various applications, including surface modification, silicones, and as a component in drug delivery systems. The document details the reaction mechanisms, experimental protocols, and quantitative data associated with the most common synthetic methodologies.

Introduction

This compound (C₈H₁₇SiH₃) is an organosilane compound characterized by an eight-carbon alkyl chain attached to a silicon atom. Its utility stems from the dual nature of the molecule: the nonpolar octyl group confers hydrophobicity, while the reactive silane moiety allows for covalent attachment to surfaces or further chemical transformations. This guide focuses on three principal methods for the synthesis of this compound and its derivatives: hydrosilylation of 1-octene, the Grignard reaction, and the reduction of octyltrichlorosilane.

Synthesis Methodologies

Hydrosilylation of 1-Octene

Hydrosilylation is a widely employed industrial method for the formation of silicon-carbon bonds. This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond, typically catalyzed by a transition metal complex. For the synthesis of this compound precursors, 1-octene is reacted with a hydrosilane such as trichlorosilane, triethoxysilane, or dichlorosilane.

Reaction Scheme:

CH₃(CH₂)₅CH=CH₂ + HSiCl₃ --(Catalyst)--> CH₃(CH₂)₇SiCl₃

The resulting octyltrichlorosilane can then be reduced to this compound.

Reaction Mechanism: The Chalk-Harrod Mechanism

The most accepted mechanism for the platinum-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism.[1] It involves the following key steps:

-

Oxidative Addition: The hydrosilane oxidatively adds to the low-valent platinum catalyst.

-

Olefin Coordination: The alkene (1-octene) coordinates to the platinum center.

-

Migratory Insertion: The alkene inserts into the platinum-hydrogen bond. This step is typically regioselective, following an anti-Markovnikov addition pattern, which places the silicon atom at the terminal carbon of the octyl chain.

-

Reductive Elimination: The resulting octylsilylplatinum complex undergoes reductive elimination to yield the this compound product and regenerate the active catalyst.

Figure 1: Chalk-Harrod Mechanism for Hydrosilylation.

Grignard Reaction

The Grignard reaction provides a versatile route to form carbon-silicon bonds. In this method, an octylmagnesium halide (a Grignard reagent) is prepared from an octyl halide (e.g., 1-bromooctane) and magnesium metal. This reagent then acts as a nucleophile, attacking a silicon halide such as silicon tetrachloride (SiCl₄) or trichlorosilane (HSiCl₃).

Reaction Scheme:

-

CH₃(CH₂)₇Br + Mg --(Anhydrous Ether)--> CH₃(CH₂)₇MgBr

-

CH₃(CH₂)₇MgBr + SiCl₄ → CH₃(CH₂)₇SiCl₃ + MgBrCl

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the silicon center. The highly polarized carbon-magnesium bond in the Grignard reagent renders the octyl group nucleophilic. This nucleophile attacks the electrophilic silicon atom of the silicon halide, displacing a halide ion. The reaction is highly sensitive to moisture and requires anhydrous conditions. The mechanism is generally considered to be a four-center transition state, particularly in ethereal solvents.[2]

References

Octylsilane: A Technical Overview of Chemical Properties and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Octylsilane (CAS No. 871-92-1), focusing on its chemical properties and essential safety data. The information is compiled and presented to be a practical resource for laboratory and development settings.

Chemical Identification and Properties

This compound, with the chemical formula C8H20Si, is a member of the organosilane family.[1] It is primarily utilized in research and development for various applications, including its function as a reducing agent and for the formation of self-assembled monolayers (SAMs) on surfaces like titanium, gold, and silicon.[2]

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 871-92-1 | [1][3][4][5] |

| Molecular Formula | C8H20Si | [1][2][3][4] |

| Molecular Weight | 144.33 g/mol | [1][2][3][4] |

| Appearance | Data not available | [3] |

| Odor | Data not available | [3] |

| Melting Point | <0 °C | [1][3][5] |

| Boiling Point | 158-163 °C | [1][2][3][5] |

| Flash Point | 36 - 49.3 °C | [1][2][3][5] |

| Density | 0.746 g/cm³ | [1][2][3][5] |

| Refractive Index | 1.4250 | [1][2][5] |

| Vapor Pressure | 3.48 mmHg at 25°C | [1] |

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[3][4][5]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard Statements | H226 | Flammable liquid and vapour. | [3][4][5][6] |

| H315 | Causes skin irritation. | [3][4][5][6] | |

| H319 | Causes serious eye irritation. | [3][4][5][6] | |

| H335 | May cause respiratory irritation. | [3][4][5][6] | |

| Precautionary Statements | P264 | Wash skin thoroughly after handling. | [5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [5] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | [5] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | [5] |

The following diagram illustrates the logical relationship between this compound and its primary GHS hazard classifications.

Handling and Storage

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[6]

-

Skin Protection: Wear chemical-impermeable gloves and fire/flame resistant, impervious clothing.[6]

-

Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[6]

Handling:

-

Avoid formation of dust, and avoid breathing mist, gas, or vapors.[6]

-

Avoid contact with skin and eyes.[6]

-

Use in an area with adequate ventilation.[6]

-

Keep away from sources of ignition.[6]

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

Keep cool.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not available within the scope of this technical guide. As a reactive silane, it is known to react with hydroxylic surfaces through a dehydrogenative coupling mechanism and with pure metal surfaces via dissociative adsorption.[2] These reactions are typically conducted at room temperature in the vapor phase or with the pure silane or its solutions in aprotic solvents.[2] It is crucial to avoid conducting depositions in water, alcohol, or other protic solvents.[2] For specific experimental methodologies, it is recommended to consult primary research literature or established laboratory procedures.

First-Aid Measures

-

Inhalation: Move the victim to fresh air.[6]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of water.[6]

-

Eye Contact: Rinse with pure water for at least 15 minutes.[6]

-

Ingestion: Rinse mouth with water.[6]

In all cases of exposure, seek medical attention if symptoms persist.

References

An In-depth Technical Guide on the Mechanism of Octylsilane Self-Assembled Monolayer (SAM) Formation

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the fundamental mechanism of octylsilane self-assembled monolayer (SAM) formation, providing a comprehensive resource for professionals requiring precise surface functionalization.

The formation of this compound self-assembled monolayers (SAMs) is a critical technique for the controlled modification of surface properties, rendering them hydrophobic and well-defined. This process is of significant interest in fields ranging from biomedical research to nanoelectronics. The underlying mechanism involves a two-step hydrolysis and condensation reaction, influenced by several key experimental parameters.

The Core Mechanism: Hydrolysis and Condensation

The creation of a stable this compound SAM on a hydroxylated surface, such as silicon dioxide (SiO₂), is primarily a two-stage process.[1]

-

Hydrolysis: The process initiates with the hydrolysis of the this compound precursor, typically an octylalkoxysilane (e.g., octyltriethoxysilane) or octylchlorosilane.[1] In the presence of a trace amount of water, the reactive headgroup of the silane hydrolyzes to form reactive silanol groups (-Si(OH)₃), yielding trihydroxy(octyl)silane.[1][2] This step is crucial, and the water content must be carefully controlled to prevent premature polymerization in the bulk solution.[2]

-

Condensation: The newly formed, reactive trihydroxy(octyl)silane molecules then adsorb onto the hydroxylated substrate. Covalent bonds (Si-O-Si) are formed between the silanol groups of the this compound and the hydroxyl groups present on the surface of the substrate.[1] Concurrently, lateral condensation reactions occur between adjacent silane molecules, creating a cross-linked polysiloxane network.[1] This intermolecular cross-linking is vital for the formation of a dense, stable, and robust monolayer.

The kinetics of SAM formation are characterized by a rapid initial attachment of molecules to the surface, followed by a slower rearrangement and reorientation phase.[3][4] Studies have shown that total surface coverage can be achieved in as little as 16 minutes, while the subsequent reorientation of the alkyl chains to a more ordered, standing-up conformation can continue for several hours (up to 512 minutes).[3][4][5] Initially, the molecules tend to lie down on the surface, and over time, they orient themselves more vertically to maximize van der Waals interactions between the alkyl chains, leading to a densely packed monolayer.[3][4]

Diagram: Mechanism of this compound SAM Formation

Caption: The two-step mechanism of this compound SAM formation.

Factors Influencing Monolayer Quality

The quality, density, and ordering of the resulting this compound SAM are highly dependent on several experimental parameters:

-

Water Content: A critical factor is the presence of a thin layer of adsorbed water on the substrate surface, which is necessary for the initial hydrolysis of the silane precursor.[1] However, excess water in the bulk solution can lead to premature polymerization and the formation of polysiloxane aggregates, resulting in a disordered and rough surface.[6][7]

-

Solvent: The choice of solvent influences the solubility of the silane and the resulting monolayer structure. Anhydrous organic solvents are typically used to control the amount of water available for hydrolysis.

-

Temperature: Temperature affects the kinetics of the hydrolysis and condensation reactions. Elevated temperatures can accelerate the formation of the monolayer but may also promote the formation of disordered structures if not carefully controlled.[8]

-

Substrate Cleanliness: The substrate must be scrupulously clean and possess a sufficient density of hydroxyl groups to ensure uniform and complete monolayer formation. Common cleaning procedures involve piranha solution or UV/ozone treatment.

-

Concentration: The concentration of the this compound precursor in the solution can impact the rate of formation and the final packing density of the monolayer.

Diagram: Factors Influencing SAM Quality

Caption: Key experimental factors that influence the final quality of the this compound SAM.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the formation and characterization of this compound SAMs.

Table 1: Typical Characterization Values for this compound SAMs

| Parameter | Technique | Typical Values/Observations |

| Surface Hydrophobicity | Water Contact Angle (WCA) Goniometry | Increases from <10° for a clean silica surface to >100° for a dense SAM.[1][2] |

| Monolayer Thickness | Ellipsometry | 1-2 nm for a fully formed monolayer.[1] |

| Surface Morphology | Atomic Force Microscopy (AFM) | Initially, small islands of ~20 nm are observed, which coalesce over time to form a smooth monolayer.[3][4] |

| Chemical Composition | Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of C-H stretching peaks (2850-3000 cm⁻¹) and changes in the Si-O-Si region (900-1200 cm⁻¹) confirm silanization.[1][3][4] |

| Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | Detection of carbon and silicon signals consistent with the this compound structure.[1] |

Table 2: Kinetic Parameters of this compound SAM Formation

| Process | Timeframe | Observation |

| Initial Attachment | ~16 minutes | Rapid attachment of molecules leading to total surface coverage.[3][4][5] |

| Reorientation | Up to 512 minutes (approx. 8.5 hours) | Slower process where alkyl chains rearrange from a lying-down to a standing-up state.[3][4] |

Experimental Protocols

Detailed methodologies for the preparation of this compound SAMs are provided below for both solution-phase and vapor-phase deposition.

Protocol 1: Solution-Phase Deposition

This is the most common method for forming this compound SAMs.

-

Materials:

-

Cleaned, hydroxylated substrates (e.g., silicon wafers with native oxide, glass slides)

-

Octyltriethoxysilane (or other this compound precursor)

-

Anhydrous toluene (or other suitable anhydrous solvent)

-

Ethanol

-

Deionized (DI) water

-

Nitrogen gas source

-

-

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrates to ensure a hydroxylated surface. A common method is immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes, followed by copious rinsing with DI water and drying with a stream of nitrogen. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood.

-

Silane Solution Preparation: In a clean, dry glass container, prepare a dilute solution of the this compound precursor (e.g., 1% v/v) in an anhydrous solvent like toluene. The solution should be prepared fresh before use.

-

Immersion: Immerse the cleaned and dried substrates in the silane solution. The immersion time can vary, but typically ranges from 30 minutes to several hours. A common duration is 2-4 hours at room temperature.[2]

-

Rinsing: After immersion, remove the substrates and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bonded (physisorbed) molecules.[2]

-

Final Rinse and Dry: Rinse the substrates with ethanol and then DI water.[2] Dry the coated substrates with a stream of nitrogen.

-

(Optional) Curing: To enhance cross-linking and stabilize the monolayer, the coated substrates can be baked in an oven at 110-120°C for 30-60 minutes.[2]

-

Protocol 2: Vapor-Phase Deposition

Vapor-phase deposition can yield highly uniform and reproducible monolayers and is particularly useful when trying to minimize solvent-related contamination.[2]

-

Materials:

-

Cleaned, hydroxylated substrates

-

Octyltriethoxysilane (or other volatile this compound precursor)

-

Vacuum deposition chamber or desiccator

-

Vacuum pump

-

-

Procedure:

-

Substrate Preparation: Clean the substrates as described in the solution-phase protocol.

-

Deposition Setup: Place the cleaned substrates inside a vacuum chamber or desiccator. Place a small, open vial containing a few drops of the this compound precursor in the chamber, ensuring it is not in direct contact with the substrates.[2]

-

Evacuation and Deposition: Evacuate the chamber to a low pressure. The deposition can be carried out at room temperature or slightly elevated temperatures (e.g., 70-100°C) for several hours.[2][8]

-

Venting and Rinsing: After the deposition period, vent the chamber with an inert gas (e.g., nitrogen). Remove the coated substrates and rinse them with a suitable solvent like toluene or ethanol to remove any excess, non-bonded silane.[2]

-

Drying: Dry the substrates with a stream of nitrogen.

-

Diagram: Experimental Workflow for SAM Preparation

Caption: A typical workflow for the preparation and characterization of this compound SAMs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic studies of attachment and re-orientation of octyltriethoxysilane for formation of self-assembled monolayer on a silica substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Self-assembly of octadecyltrichlorosilane: Surface structures formed using different protocols of particle lithography - PMC [pmc.ncbi.nlm.nih.gov]

The Sol-Gel Transition of Octyltriethoxysilane: A Technical Deep Dive into Hydrolysis and Condensation

For Researchers, Scientists, and Drug Development Professionals

Octyltriethoxysilane (OTES) is a versatile organosilane compound extensively utilized in surface modification, the creation of hydrophobic coatings, and as a precursor in the synthesis of functionalized silica nanoparticles for applications including drug delivery.[1][2][3] The efficacy of OTES in these applications is fundamentally governed by two key chemical processes: hydrolysis and condensation. A thorough understanding and precise control of these reactions are paramount to tailoring the properties of the final material. This technical guide provides an in-depth exploration of the core principles of OTES hydrolysis and condensation, detailed experimental protocols, and a summary of key quantitative data.

The Core Reactions: Hydrolysis and Condensation

The transformation of octyltriethoxysilane from a monomeric species to a cross-linked polysiloxane network is a two-step process:

-

Hydrolysis: In the presence of water, the ethoxy groups (-OCH2CH3) of the OTES molecule are replaced by hydroxyl groups (-OH), forming silanols and releasing ethanol as a byproduct.[4] This reaction is the initial and rate-determining step in the sol-gel process.

-

Condensation: The newly formed, highly reactive silanol groups can then react with each other (self-condensation) or with other silanols to form stable siloxane bonds (Si-O-Si), releasing water or ethanol.[5][6] This step leads to the growth of oligomers and, eventually, a cross-linked network.

The overall reaction can be visualized as a progression from monomer to a three-dimensional network.

Factors Influencing Reaction Kinetics

The rates of both hydrolysis and condensation are highly sensitive to several experimental parameters, which must be carefully controlled to achieve desired material properties.

| Factor | Effect on Hydrolysis | Effect on Condensation | References |

| pH | Catalyzed by both acid and base; slowest at neutral pH (~7).[4][7] | Promoted by basic conditions; slower in acidic conditions.[5][8] | [4][5][7][8] |

| Water Concentration | Rate increases with water concentration, but excess can lead to uncontrolled reaction.[4][5] | Dependent on the presence of silanol groups formed during hydrolysis.[4][5] | [4][5] |

| Catalyst | Acids (e.g., HCl) and bases (e.g., NH3) significantly accelerate the rate.[4][7] | Bases are more effective catalysts for condensation.[5][7] | [4][5][7] |

| Temperature | Rate generally increases with temperature.[4][5] | Rate generally increases with temperature.[4][5] | [4][5] |

| Solvent | Co-solvents like ethanol can homogenize the reaction mixture and influence rates.[4][9] | Solvent polarity can affect the stability of intermediates and transition states.[4][9] | [4][9] |

The interplay of these factors determines the final structure of the resulting polysilsesquioxane, which can range from soluble, ladder-like structures to highly cross-linked, insoluble gels.[10]

Experimental Protocols

Precise experimental control is crucial for reproducible results. The following are generalized protocols for the hydrolysis and condensation of octyltriethoxysilane and the characterization of the products.

Monitoring Hydrolysis via Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol allows for the real-time monitoring of the disappearance of ethoxy groups and the appearance of silanol groups.

Materials:

-

Octyltriethoxysilane (OTES)

-

Ethanol (or other suitable solvent)

-

Water (deionized)

-

Acid or base catalyst (e.g., HCl or NH4OH)

-

FT-IR spectrometer with an ATR or liquid cell accessory

Procedure:

-

Prepare a reaction mixture of OTES, ethanol, and water in a suitable vessel. A common starting point is a molar ratio of OTES:ethanol:water of 1:10:3.

-

Acquire a background spectrum on the FT-IR spectrometer.

-

Initiate the reaction by adding the catalyst to the mixture while stirring.

-

Immediately withdraw a small aliquot of the solution and acquire an FT-IR spectrum (t=0).

-

Continue to withdraw aliquots and acquire spectra at timed intervals (e.g., 15, 30, 60, 120 minutes).

-

Analyze the spectra for the following changes:

References

- 1. n-OCTYLTRIETHOXYSILANE, 98% | [gelest.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Application of N-octyltriethoxysilane as the Impregnant - Nanjing Chemical Material Corp. [njchm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Polysilsesquioxanes - Gelest [technical.gelest.com]

A Comprehensive Technical Guide to the Surface Energy of Octylsilane-Coated Substrates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the surface energy of substrates coated with octylsilane self-assembled monolayers (SAMs). Understanding and controlling surface energy is paramount in numerous scientific and industrial applications, including drug delivery, medical implant biocompatibility, microfluidics, and coatings. This compound coatings are widely employed to create hydrophobic and low-energy surfaces. This guide details the principles of surface energy, the methodologies for its measurement, and the expected quantitative values for this compound-modified surfaces.

Introduction to Surface Energy and Silanization

Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. It is a critical parameter that governs wetting, adhesion, and adsorption phenomena. High-energy surfaces are typically hydrophilic, while low-energy surfaces are hydrophobic.

Silanization is a common and effective method for modifying the surface energy of substrates rich in hydroxyl groups, such as glass, silicon wafers, and metal oxides. This process involves the formation of a self-assembled monolayer (SAM) of organosilane molecules on the substrate. This compound, with its eight-carbon alkyl chain, is frequently used to create a nonpolar, low-energy surface, thereby imparting hydrophobicity.

The formation of an this compound SAM is a two-step process:

-

Hydrolysis: The reactive groups of the this compound precursor (e.g., trichlorosilane or trialkoxysilane) hydrolyze in the presence of trace water to form reactive silanol groups (-Si-OH).

-

Condensation: These silanol groups then condense with the hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds (-Si-O-Substrate). Further condensation between adjacent silane molecules creates a cross-linked, stable monolayer.

Quantitative Surface Energy Data

The surface energy of a solid is not measured directly but is calculated from contact angle measurements of well-characterized liquids. The most common method for this is the Owens-Wendt-Rabel-Kaelble (OWRK) method, which separates the total surface energy (γs) into its dispersive (γsd) and polar (γsp) components.

The following table summarizes typical contact angle and surface energy values for an uncoated substrate and an this compound-coated substrate. The data is compiled from various sources and represents expected values for a well-formed this compound monolayer on a silicon dioxide surface.

| Surface | Test Liquid | Contact Angle (θ) | Surface Energy (mN/m) | Dispersive Component (γsᵈ) (mN/m) | Polar Component (γsᵖ) (mN/m) |

| Uncoated SiO₂ | Water | < 10° | ~70 | ~25-35 | ~35-45 |

| Diiodomethane | ~30-40° | ||||

| This compound-Coated SiO₂ | Water | ~103°[1] | ~20-25 | ~20-25 | < 1 |

| Diiodomethane | ~60-70° |

Note: The exact values can vary depending on the specific this compound precursor, substrate material, and the quality of the self-assembled monolayer.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in preparing this compound-coated substrates and measuring their surface energy.

Substrate Preparation and Silanization

A pristine and well-hydroxylated surface is crucial for the formation of a high-quality this compound SAM.

Materials:

-

Substrates (e.g., silicon wafers, glass slides)

-

Acetone (reagent grade)

-

Isopropanol (reagent grade)

-

Deionized (DI) water

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

Octyltriethoxysilane (or other this compound precursor)

-

Anhydrous toluene (or other suitable solvent)

Protocol:

-

Substrate Cleaning:

-

Place the substrates in a beaker and sonicate in acetone for 15 minutes.

-

Replace the acetone with isopropanol and sonicate for another 15 minutes.

-

Rinse the substrates thoroughly with DI water.

-

Dry the substrates with a stream of nitrogen gas.

-

-

Surface Hydroxylation:

-

Immerse the cleaned and dried substrates in freshly prepared Piranha solution for 30 minutes.

-

Carefully remove the substrates and rinse them extensively with DI water.

-

Dry the substrates again with a stream of nitrogen gas.

-

-

Silanization:

-

Prepare a 1% (v/v) solution of octyltriethoxysilane in anhydrous toluene in a clean, dry beaker.

-

Immerse the hydroxylated substrates in the silane solution for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent premature polymerization of the silane in the solution.

-

Remove the substrates from the solution and rinse with fresh anhydrous toluene to remove any physisorbed silane molecules.

-

Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked monolayer.

-

Contact Angle Measurement and Surface Energy Calculation

The sessile drop method is the most common technique for measuring the static contact angle.

Materials and Equipment:

-

Contact angle goniometer with a high-resolution camera and analysis software

-

Microsyringe for dispensing droplets

-

Test liquids with known surface tension components (e.g., DI water and diiodomethane)

Protocol:

-

Instrument Setup:

-

Place the contact angle goniometer on a vibration-free table.

-

Ensure the instrument is level.

-

-

Droplet Dispensing:

-

Place the this compound-coated substrate on the sample stage.

-

Fill the microsyringe with the first test liquid (e.g., DI water).

-

Carefully dispense a small droplet (typically 2-5 µL) onto the surface of the substrate.

-

-

Image Capture and Angle Measurement:

-

As soon as the droplet is stable on the surface, capture a high-resolution image of the droplet profile.

-

Use the goniometer's software to determine the contact angle at the three-phase (solid-liquid-vapor) contact point.

-

Repeat the measurement at several different locations on the surface to ensure uniformity and obtain an average value.

-

-

Repeat with Second Liquid:

-

Thoroughly clean the substrate or use a fresh one.

-

Repeat steps 2 and 3 with the second test liquid (e.g., diiodomethane).

-

-

Surface Energy Calculation (OWRK Method): The OWRK method uses the contact angles of at least two liquids with known polar and dispersive components of their surface tension to calculate the surface energy of the solid. The governing equation is:

γL(1 + cosθ) = 2(√(γSdγLd) + √(γSpγLp))

Where:

-

γL is the total surface tension of the liquid.

-

θ is the contact angle of the liquid on the solid surface.

-

γSd and γSp are the unknown dispersive and polar components of the solid's surface energy.

-

γLd and γLp are the known dispersive and polar components of the liquid's surface tension.

By measuring the contact angles of two different liquids, a system of two equations with two unknowns (γSd and γSp) is created, which can then be solved. The total surface energy of the solid is the sum of its dispersive and polar components (γS = γSd + γSp).

-

Visualizing the Workflow and Concepts

The following diagrams, generated using Graphviz, illustrate the key processes and relationships described in this guide.

References

Physical and chemical properties of octylsilane.

An In-depth Technical Guide to the Core Physical and Chemical Properties of Octylsilane

For researchers, scientists, and drug development professionals, a thorough understanding of the materials used in experimental and developmental work is paramount. This compound and its derivatives are organosilicon compounds that have garnered significant attention for their ability to modify surfaces, creating hydrophobic, stable, and well-defined interfaces. Their utility spans from creating self-assembled monolayers (SAMs) in materials science to functionalizing surfaces in diagnostic and separation technologies.

This guide provides a detailed overview of the core physical and chemical properties of n-octylsilane and its common functionalized derivatives, octyltriethoxysilane and octyltrichlorosilane. It includes key quantitative data, outlines fundamental reaction mechanisms and experimental workflows, and presents safety and handling information.

Physical Properties

The physical characteristics of octylsilanes are fundamental to their application, dictating their handling, solvent compatibility, and conditions for surface deposition. The following tables summarize the key physical properties for n-octylsilane and its widely used triethoxy and trichloro derivatives.

Table 1: Physical Properties of n-Octylsilane

| Property | Value |

| CAS Number | 871-92-1[1][2] |

| Molecular Formula | C₈H₂₀Si[1][3][4][5] |

| Molecular Weight | 144.33 g/mol [2][3][4] |

| Appearance | Liquid[6][7] |

| Boiling Point | 162-163 °C[3][5][8] |

| Melting Point | <0 °C[1][2][5] |

| Density | 0.746 g/mL[3][5][8] |

| Refractive Index (@ 20°C) | 1.425[3][5][8] |

| Flash Point | 36 °C[3][5][8] |

| Vapor Pressure | 3.48 mmHg at 25°C[1][5] |

Table 2: Physical Properties of n-Octyltriethoxysilane

| Property | Value |

| CAS Number | 2943-75-1[9][10] |

| Molecular Formula | C₁₄H₃₂O₃Si[10][11] |

| Molecular Weight | 276.49 g/mol [11][12] |

| Appearance | Colorless liquid[11][12] |

| Boiling Point | 245 °C[11]; 98-99 °C at 2 mmHg[13] |

| Melting Point | <-40 °C[11][14] |

| Density | 0.880 g/mL[11][12] |

| Refractive Index (@ 20°C) | 1.417[11][14] |

| Flash Point | 109-110 °C[11][14] |

| Solubility | Soluble in common non-polar organic solvents; hydrolyzes in the presence of water.[13] |

Table 3: Physical Properties of Trichloro(octyl)silane

| Property | Value |

| CAS Number | 5283-66-9[15][16] |

| Molecular Formula | C₈H₁₇Cl₃Si[15][17] |

| Molecular Weight | 247.67 g/mol [15][18] |

| Appearance | Liquid[15] |

| Boiling Point | 233 °C at 731 mmHg[15]; 232 °C[16] |

| Density | 1.07 g/mL at 25 °C[15][16] |

| Refractive Index (@ 20°C) | 1.447[15] |

| Flash Point | 96 °C[18] |

| Solubility | Soluble in non-polar solvents like hexane and toluene; reacts with water.[17] |

Chemical Properties and Reactivity

The chemical behavior of octylsilanes is dominated by the reactivity of the silicon headgroup. For functionalized octylsilanes, such as octyltriethoxysilane and octyltrichlorosilane, the primary reactions are hydrolysis and condensation, which are critical for surface modification and the formation of polysiloxane networks.

Hydrolysis and Condensation

The most important chemical transformation for alkoxy- and chlorosilanes is hydrolysis, where the hydrolyzable groups (e.g., -OC₂H₅ or -Cl) react with water to form reactive silanol (-Si-OH) groups.[19] This is followed by a condensation reaction, where the silanol groups react with each other or with hydroxyl groups on a substrate to form stable siloxane (Si-O-Si) bonds.[19][20]

The overall process can be summarized in three steps:

-

Hydrolysis: The alkoxy or chloro groups on the silicon atom are replaced by hydroxyl groups in the presence of water.[21]

-

Condensation: The resulting silanols can condense with other silanols to form oligomers and polymeric networks.[21]

-

Bonding: The silanol groups (or oligomers) form hydrogen bonds with a substrate's hydroxyl groups, and upon curing (e.g., heating), covalent Si-O-Substrate bonds are formed with the loss of water.[21]

The rate of hydrolysis is highly dependent on pH, water concentration, temperature, and the presence of catalysts.[19] The reaction is slowest at a neutral pH and is catalyzed by both acids and bases.[19]

Caption: Hydrolysis and condensation pathway of octyltriethoxysilane.

Surface Chemistry and Self-Assembled Monolayers (SAMs)

Octylsilanes are widely used to form self-assembled monolayers on surfaces containing hydroxyl groups, such as silicon wafers, glass, titanium, and gold.[3] The process involves the hydrolysis and condensation reactions described above, leading to a covalent attachment of the this compound molecules to the surface. The hydrophobic octyl chains then orient away from the surface, creating a dense, non-polar, and water-repellent coating.[13] These SAMs are valuable for reducing surface energy, providing lubrication, and acting as barrier layers.

Experimental Protocols and Methodologies

While specific protocols vary based on the substrate and desired outcome, the general methodologies for surface modification and controlling hydrolysis follow a common framework.

General Protocol for SAM Formation on a Silicon Substrate

This protocol outlines a typical procedure for creating an this compound SAM on a silicon wafer, a common task in materials science and microfabrication.

-

Substrate Preparation:

-

The silicon substrate is first cleaned to remove organic contaminants. This can be achieved using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma treatment. This step is critical as it also generates a fresh layer of hydroxyl (-OH) groups on the surface, which are necessary for silane attachment.

-

The substrate is then thoroughly rinsed with deionized water and dried, often with a stream of nitrogen gas.

-

-

Silanization (Deposition):

-

A dilute solution of the this compound derivative (e.g., 1-5% by volume of octyltrichlorosilane or octyltriethoxysilane) is prepared in an anhydrous organic solvent, such as toluene or hexane.[17] Anhydrous conditions are crucial to prevent premature polymerization of the silane in the solution.

-

The cleaned and dried substrate is immersed in the silane solution. The reaction is typically carried out at room temperature for several hours or at an elevated temperature (e.g., 50-120°C) for a shorter duration to accelerate the process.[21]

-

-

Rinsing and Curing:

-

After immersion, the substrate is removed from the solution and rinsed with the same anhydrous solvent to remove any physisorbed (non-covalently bonded) silane molecules.

-

The substrate is then cured, typically by baking in an oven at around 120°C for 30-90 minutes.[21] This step drives off water and promotes the formation of stable, covalent Si-O-Si bonds between the silane molecules and with the substrate surface.

-

Caption: Experimental workflow for this compound SAM formation.

Safety and Handling

This compound and its derivatives require careful handling due to their reactivity and potential hazards.

-

Flammability: n-Octylsilane is a flammable liquid and vapor.[2][4] Keep away from heat, sparks, and open flames.[5]

-

Reactivity: Chloro- and alkoxysilanes react with water, sometimes vigorously, and are sensitive to moisture.[5][17] They should be stored in tightly sealed containers in a dry, well-ventilated place.

-

Health Hazards: These compounds can cause skin and serious eye irritation.[2][4] They may also cause respiratory irritation.[2][4]

-

Personal Protective Equipment (PPE): Always handle these chemicals in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and protective clothing.[5][22]

This guide provides a foundational understanding of this compound and its derivatives, essential for their effective and safe use in research and development. By leveraging their unique chemical and physical properties, scientists can continue to innovate in areas ranging from advanced materials to sophisticated biomedical devices.

References

- 1. This compound|lookchem [lookchem.com]

- 2. N-OCTYLSILANE price,buy N-OCTYLSILANE - chemicalbook [m.chemicalbook.com]

- 3. n-OCTYLSILANE | [gelest.com]

- 4. This compound | C8H20Si | CID 70101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [chembk.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. CAS 871-92-1: this compound | CymitQuimica [cymitquimica.com]

- 8. N-OCTYLSILANE CAS#: 871-92-1 [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. n-Octyltriethoxysilane [webbook.nist.gov]

- 11. Supplier of N-OCTYLTRIETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]

- 12. americanelements.com [americanelements.com]

- 13. China Manufacturer Octyl Silane Coupling Agent Crosile® 137 Octyltriethoxysilane | ECOPOWER [ecopowerchem.com]

- 14. n-Octyltriethoxysilane, 95% | Fisher Scientific [fishersci.ca]

- 15. トリクロロ(オクチル)シラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. Octyltrichlorosilane | C8H17Cl3Si | CID 21354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. Octyltrichlorosilane, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 19. benchchem.com [benchchem.com]

- 20. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 21. gelest.com [gelest.com]

- 22. echemi.com [echemi.com]

Octylsilane precursors for self-assembled monolayers

An In-depth Technical Guide on Octylsilane Precursors for Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of organosilanes are molecular assemblies that form spontaneously on hydroxylated surfaces, creating highly ordered, single-molecule-thick films.[1] Among the various organosilane precursors, octylsilanes are frequently utilized to generate hydrophobic surfaces with controlled surface energy and wettability. These SAMs are instrumental in a multitude of applications within research and drug development, including the study of protein adsorption, modulation of cell adhesion, and the creation of biocompatible coatings.[1] This technical guide provides a comprehensive overview of this compound precursors, the formation of this compound SAMs, their characterization, and relevant experimental protocols.

The primary precursors for this compound SAMs are n-octyltriethoxysilane (OTES) and n-octyltrichlorosilane (OTCS). The choice of precursor influences the reaction kinetics and the quality of the resulting monolayer. The formation mechanism involves the hydrolysis of the precursor to form reactive silanols, followed by condensation onto the substrate to form a stable, cross-linked siloxane (Si-O-Si) network.[2]

Mechanism of SAM Formation

The formation of an this compound SAM is a two-step process:

-

Hydrolysis: In the presence of a small amount of water, the alkoxy or chloro groups of the this compound precursor hydrolyze to form reactive silanol groups (-Si-OH), yielding octylsilanetriol.[1][2] Precise control of the water content in the reaction environment is critical to prevent premature polymerization of the silane in solution.[1]

-

Condensation: The resulting octylsilanetriol molecules adsorb onto the hydroxylated substrate. A condensation reaction then occurs, forming covalent siloxane (Si-O-Si) bonds between the silanol groups of the this compound and the hydroxyl groups on the substrate surface. Lateral condensation between adjacent adsorbed molecules also takes place, creating a cross-linked and stable monolayer.[1][2]

Pathway of this compound SAM Formation.

Quantitative Data on this compound SAMs

The properties of this compound SAMs can be quantified using various surface analysis techniques. The following tables summarize typical quantitative data for this compound SAMs on silicon substrates. These values can vary depending on the specific precursor, deposition method, and substrate preparation.

Table 1: Water Contact Angle Measurements

| Alkylsilane SAM | Water Contact Angle (Advancing) | Reference |

| This compound | ~103° - 104° | [1][3] |

| Octadecylsilane (OTS) | ~110° | [1] |

Table 2: Monolayer Thickness

| Alkylsilane SAM | Technique | Typical Thickness (nm) | Reference |

| This compound | Ellipsometry | ~1.2 | [1] |

| Octadecylsilane (OTS) | Ellipsometry | ~2.5 | [1] |

| Octadecylsilane (OTS) | X-ray Reflectivity | ~2.3 | [1] |

Experimental Protocols

The quality of the SAM is highly dependent on the experimental procedure. The following sections detail protocols for substrate preparation and SAM formation via solution-phase and vapor-phase deposition.

Substrate Preparation (Silicon Wafers/Glass Slides)

A clean and hydroxylated surface is crucial for the formation of a uniform and dense SAM.[2]

Materials:

-

Silicon wafers or glass slides

-

Acetone (reagent grade)

-

Ethanol (reagent grade)

-

Deionized (DI) water

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION ADVISED)

-

Nitrogen gas (high purity)

Procedure:

-

Sonication: Sonicate the substrates in acetone, followed by ethanol, and finally DI water for 10-15 minutes each to remove organic contaminants.

-

Piranha Etch (for silicon and glass): Immerse the substrates in freshly prepared Piranha solution for 15-30 minutes. This step removes residual organic contaminants and hydroxylates the surface. Warning: Piranha solution is extremely corrosive and reactive. It must be handled with extreme caution in a fume hood with appropriate personal protective equipment.

-

Rinsing: Thoroughly rinse the substrates with copious amounts of DI water.

-

Drying: Dry the substrates under a stream of high-purity nitrogen gas.

-

(Optional) Oven Bake: Heat the substrates in an oven at 110-120°C for at least 30 minutes to remove any residual water before placing them in the deposition chamber.[4]

This compound SAM Formation: Solution-Phase Deposition

This method is straightforward and widely used for forming SAMs.[1]

Materials:

-

Cleaned, hydroxylated substrates

-

n-Octyltriethoxysilane (OTES) or n-Octyltrichlorosilane (OTCS)

-

Anhydrous toluene or hexane (solvent)

-

Ethanol

-

DI water

-

Nitrogen gas

Procedure:

-

Solution Preparation: Prepare a 1-10 mM solution of the this compound precursor in an anhydrous solvent (e.g., toluene) inside a glovebox or under an inert atmosphere to minimize water contamination.[5]

-

Immersion: Immerse the cleaned and dried substrates in the silanization solution. The immersion time can range from a few minutes to several hours, with longer times generally leading to more ordered monolayers.[5][6][7] Studies have shown that for octyltriethoxysilane, a total surface coverage can be achieved within 16 minutes, though re-orientation of the molecules may continue for up to 8.5 hours.[6][8]

-

Rinsing: After immersion, remove the substrates from the solution and rinse them thoroughly with fresh solvent (e.g., toluene) to remove any physisorbed molecules. Follow with a rinse in ethanol and then DI water.[1]

-

Drying: Dry the substrates with a stream of nitrogen gas.

-

(Optional) Curing: Bake the coated substrates at 110-120°C for 30-60 minutes to promote further cross-linking and stabilize the monolayer.[1][4]

This compound SAM Formation: Vapor-Phase Deposition

Vapor-phase deposition can yield highly uniform and reproducible monolayers and is advantageous when solution-based methods are not suitable.[1][9]

Materials:

-

Cleaned, hydroxylated substrates

-

n-Octyltriethoxysilane (OTES) or n-Octyltrichlorosilane (OTCS)

-

Vacuum deposition chamber or desiccator

-

Vacuum pump

Procedure:

-

Substrate Placement: Place the cleaned substrates inside a vacuum chamber or desiccator.

-

Precursor Placement: Place a small, open vial containing a few drops of the this compound precursor in the chamber, ensuring it is not in direct contact with the substrates.

-

Evacuation: Evacuate the chamber to a low pressure.

-

Deposition: The deposition can be carried out at room temperature or slightly elevated temperatures (e.g., 70-100°C) for several hours.[1] The deposition time can be significantly longer than in solution-phase methods, sometimes up to 24 hours, to reach adsorption saturation.[10]

-

Venting and Rinsing: After the deposition period, vent the chamber with an inert gas. Remove the coated substrates and rinse them with a suitable solvent like toluene or ethanol to remove any excess silane.

-

Drying: Dry the substrates with a stream of nitrogen gas.

A Typical Experimental Workflow for SAM Preparation and Characterization.

Characterization Techniques

Several surface-sensitive techniques are employed to verify the formation and quality of this compound SAMs.

-

Contact Angle Goniometry: This technique measures the contact angle of a liquid droplet on the surface. For a hydrophobic this compound SAM, a high water contact angle (typically >100°) indicates the successful formation of a dense monolayer.[1]

-

Ellipsometry: This optical technique measures the change in polarization of light upon reflection from a surface and is used to determine the thickness of the SAM with sub-nanometer resolution.[1]

-

Atomic Force Microscopy (AFM): AFM provides topographical images of the surface at the nanoscale, allowing for the visualization of the monolayer's uniformity, domain structures, and defects.[6][8]

-

X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the elements on the surface, confirming the presence of the silane monolayer.[10]

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the alkyl chains of the this compound and to study the molecular orientation within the SAM.[6][8]

Applications in Drug Development and Research

While this compound SAMs do not typically participate in specific signaling pathways, their ability to precisely control surface properties is highly valuable in biological and pharmaceutical research.

-

Controlling Protein Adsorption: The hydrophobic surface created by this compound SAMs can be used to study the mechanisms of protein adsorption and to create surfaces that resist or promote the binding of specific proteins.

-

Modulating Cell Adhesion: The hydrophobicity of this compound SAMs can be used to control cell attachment and spreading, providing a tool for tissue engineering and studying cell-surface interactions.[1]

-

Biocompatible Coatings: this compound SAMs can be used to create biocompatible coatings on medical devices and implants to minimize adverse reactions with biological systems.

-

Drug Delivery: While not a direct drug carrier, this compound can be used to functionalize nanoparticles or other drug delivery systems. The hydrophobic surface can influence the loading and release of hydrophobic drugs.[1]

-

Biosensors: The well-defined surface of an this compound SAM provides an ideal platform for the immobilization of biomolecules in the development of biosensors.[11]

Conclusion

This compound precursors are versatile building blocks for the creation of robust and well-defined hydrophobic self-assembled monolayers. Through careful control of experimental parameters, researchers can generate high-quality SAMs with tailored surface properties for a wide range of applications in drug development, materials science, and fundamental biological research. The detailed protocols and characterization data provided in this guide serve as a valuable resource for professionals seeking to utilize this compound SAMs in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic studies of attachment and re-orientation of octyltriethoxysilane for formation of self-assembled monolayer on a silica substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A vapor phase deposition of self-assembled monolayers: Vinyl-terminated films of volatile silanes on silicon oxide substrates [inis.iaea.org]

- 10. researchgate.net [researchgate.net]

- 11. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Preparation of Octylsilane Self-Assembled Monolayers on Silica

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of organosilanes on silica surfaces are a fundamental technique for precisely controlling surface properties such as wettability, adhesion, and biocompatibility. Octylsilane SAMs, in particular, form a dense, hydrophobic layer by covalently bonding to the hydroxylated surface of silica (e.g., silicon wafers with a native oxide layer, glass, or quartz).[1][2] This process involves the hydrolysis of the silane headgroup and subsequent condensation with surface silanol (Si-OH) groups, resulting in a robust and highly ordered single-molecule-thick film.[3]

This document provides detailed protocols for the preparation of high-quality this compound SAMs on silica substrates via two common methods: solution-phase deposition and vapor-phase deposition. It also includes a summary of key characterization data and a visual workflow to guide researchers through the process.

Experimental Workflow Overview

The overall process for preparing and characterizing this compound SAMs involves several critical stages, from initial substrate cleaning to the final analysis of the monolayer. The choice between solution and vapor deposition is a key decision point that depends on the desired film quality and available equipment.[4]

Caption: Experimental workflow for this compound SAM preparation.

Detailed Experimental Protocols

Part 1: Substrate Cleaning and Activation

A pristine and hydroxylated silica surface is crucial for the formation of a uniform monolayer.[1] The following procedure is a robust method for cleaning silicon wafers or glass slides.

Materials:

-

Silica substrates (e.g., silicon wafers with native oxide, glass slides)

-

Acetone (ACS grade or higher)

-

Ethanol (200 proof)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Piranha solution: 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). (EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Handle with extreme care using appropriate personal protective equipment (PPE) in a fume hood.) [5]

-

Nitrogen (N₂) gas, high purity

-

Beakers and sonicator

Procedure:

-

Solvent Degreasing:

-

Oxidative Cleaning and Hydroxylation (Piranha Etch):

-

Carefully prepare the piranha solution by slowly adding the H₂O₂ to the H₂SO₄ in a glass beaker. The solution will become very hot.

-

Immerse the cleaned substrates in the hot piranha solution for 10-15 minutes.[5] This step removes residual organic contaminants and generates surface silanol (Si-OH) groups.

-

Remove substrates and rinse extensively with DI water to remove all traces of acid.

-

-

Drying:

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

Use the substrates immediately for the best results.

-

Part 2A: Solution-Phase Deposition

This method involves immersing the activated substrate into a dilute solution of this compound. It is technically simpler but highly sensitive to water content in the solvent.[8]

Materials:

-

Cleaned, activated silica substrates

-

n-Octyltrichlorosilane (OTS) or Triethoxy(octyl)silane (TEOS)

-

Anhydrous solvent (e.g., toluene, bicyclohexyl, or hexane). The solvent must be extremely dry.

-

Glove box or inert atmosphere chamber (recommended)

-

Sealable reaction vessel

Procedure:

-

Solution Preparation: Inside a glove box or under an inert atmosphere, prepare a dilute solution (e.g., 1 mM) of the this compound precursor in the anhydrous solvent.

-

Immersion:

-

Place the cleaned and dried substrates into the reaction vessel.

-

Pour the silane solution over the substrates, ensuring they are fully submerged.[9]

-

Seal the vessel to prevent exposure to atmospheric moisture.

-

-

Reaction:

-

Allow the reaction to proceed for 8 to 24 hours at room temperature.[10] Shorter times may result in incomplete monolayers, while excessively long times can sometimes lead to polymerization in solution.

-

-

Rinsing:

-

Remove the substrates from the silane solution.

-

Rinse them thoroughly by sonicating for 1-3 minutes in fresh anhydrous solvent (e.g., toluene, followed by ethanol) to remove any physisorbed molecules.

-

-

Curing:

-

Dry the substrates with a stream of nitrogen.

-

Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent siloxane (Si-O-Si) bonds between adjacent silane molecules and the surface.

-

-

Final Cleaning:

-

Perform a final rinse with ethanol and dry with nitrogen. The substrates are now ready for characterization.

-

Part 2B: Vapor-Phase Deposition

Vapor-phase deposition offers better control and typically results in smoother, more uniform monolayers with fewer aggregates compared to solution-phase methods.[4][11][12]

Materials:

-

Cleaned, activated silica substrates

-

n-Octyltrichlorosilane

-

Vacuum deposition chamber or desiccator

-

Small vial for the silane

-

Vacuum pump

Procedure:

-

Setup:

-

Place the cleaned, activated substrates inside the vacuum chamber.

-

Place a small, open vial containing a few hundred microliters of n-octyltrichlorosilane in the chamber, ensuring it will not spill.[11]

-

-

Deposition:

-

Venting and Removal:

-

Vent the chamber with dry nitrogen gas.

-

Carefully remove the coated substrates.

-

-

Curing and Rinsing:

-

Cure the substrates in an oven at 110-120°C for 30-60 minutes. This step helps to cross-link the monolayer and remove any remaining volatile species.

-

Rinse the cured substrates with a solvent like ethanol or acetone to remove any non-covalently bonded molecules, and dry with a nitrogen stream. The substrates are now ready for characterization.

-

Data Presentation: Characterization of Alkylsilane SAMs

The quality of the this compound SAM is typically assessed using several surface analysis techniques. The table below summarizes typical quantitative data for this compound and the closely related octadecyltrichlorosilane (OTS) monolayers on silica.

| Parameter | This compound (C8) | Octadecylsilane (OTS, C18) | Deposition Method | Reference(s) |

| Water Contact Angle (WCA) | ≥ 100° | 104° - 111° | Solution & Vapor | [3][9][10] |

| Monolayer Thickness | ~1.2 - 1.5 nm (theoretical) | 2.6 ± 0.2 nm | Solution & Vapor | [3][8] |

| Surface Roughness (RMS) | N/A | ~1.0 - 3.0 Å | Solution (Dry vs. Wet) | [8] |

Note: Values can vary based on precursor purity, substrate quality, cleanliness, and precise deposition conditions. OTS is a longer-chain alkylsilane often used as a benchmark for creating highly hydrophobic, well-ordered monolayers.

Signaling Pathway and Logical Relationship Diagram

The formation of the covalent bond between the this compound and the silica surface follows a distinct chemical pathway involving hydrolysis and condensation.

References

- 1. benchchem.com [benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. inrf.uci.edu [inrf.uci.edu]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical Vapor Deposition - PVA TePla America, LLC [pvateplaamerica.com]

Application Notes and Protocols for Functionalizing Glass Slides with Octylsilane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the functionalization of glass slides with octylsilane to create a hydrophobic surface. This modification is critical for a variety of applications, including cell culture, microarray fabrication, and as a surface modification for biosensors. The protocol is based on a solution-phase deposition method, which is widely used for its simplicity and effectiveness in forming a self-assembled monolayer (SAM) of this compound on the glass surface.

The underlying principle of this functionalization involves the reaction of the silane's reactive groups (e.g., methoxy or chloro groups) with the hydroxyl (-OH) groups present on a clean glass surface. This reaction forms stable siloxane bonds (Si-O-Si), covalently attaching the this compound molecules to the glass. The long alkyl chains of the this compound then orient away from the surface, creating a dense, hydrophobic layer.

Quantitative Data Summary

Successful functionalization of glass slides with this compound results in a significant change in the surface properties of the glass, most notably its wettability. The following table summarizes typical quantitative data obtained from characterization of glass slides before and after functionalization.

| Parameter | Before Functionalization (Bare Glass) | After this compound Functionalization |

| Water Contact Angle | ~20° - 30°[1] | 105° - 113°[1] |

| Surface Roughness (RMS) | ~0.34 nm[1] | ~0.1 nm[1] |

Experimental Protocol: Solution-Phase Deposition of this compound

This protocol details the steps for functionalizing standard glass microscope slides with this compound. The procedure should be performed in a fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Materials and Reagents:

-

Glass microscope slides or coverslips

-

Octyltrichlorosilane (or Octadecyltrichlorosilane/Octadecyltrimethoxysilane)

-

Anhydrous Toluene or Hexane

-

Acetone (reagent grade)

-

Isopropanol (reagent grade)

-

Deionized (DI) water

-

Concentrated Sulfuric Acid (H₂SO₄)

-

30% Hydrogen Peroxide (H₂O₂)

-

Nitrogen gas (for drying)

-

Glass staining jars or beakers

-

Ultrasonic bath

-

Oven or hot plate

Experimental Workflow Diagram

Caption: Workflow for functionalizing glass slides with this compound.

Step-by-Step Procedure: